![molecular formula C18H18N4O2S2 B2892787 4-cyano-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034555-32-1](/img/structure/B2892787.png)
4-cyano-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
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Overview
Description
4-cyano-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H18N4O2S2 and its molecular weight is 386.49. The purity is usually 95%.
BenchChem offers high-quality 4-cyano-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-cyano-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Bioactivity Studies
A series of benzenesulfonamide derivatives, including compounds related to the one , have been synthesized and tested for their bioactivities, such as cytotoxicity, tumor specificity, and potential as carbonic anhydrase (CA) inhibitors. These studies reveal that certain derivatives exhibit interesting cytotoxic activities, which could be crucial for further anti-tumor activity studies. Specifically, some derivatives have shown strong inhibition against human cytosolic isoforms hCA I and II, indicating their potential in cancer therapy and enzyme inhibition research (Gul et al., 2016).
Antimicrobial and Anti-inflammatory Properties
Other research has focused on the antimicrobial and anti-inflammatory properties of pyrazolyl benzenesulfonamide derivatives. These compounds have shown promising results against various bacterial and fungal pathogens. Notably, some derivatives surpassed the anti-inflammatory activity of indomethacin, a widely used anti-inflammatory drug, in both local and systemic bioassays, without causing significant gastrointestinal toxicity. This highlights their potential as safer anti-inflammatory agents (Bekhit et al., 2008).
Anticancer and Radiosensitizing Evaluation
The novel synthesis of sulfonamide derivatives, including the exploration of biologically active moieties such as pyrazol, thiophene, and pyrimidine, has been conducted to investigate their in-vitro anticancer activity. Some of these compounds have exhibited higher activity than doxorubicin, a standard chemotherapy drug, against human tumor liver cell lines. Additionally, certain compounds have shown potential as radiosensitizers, enhancing the cell-killing effect of γ-radiation, which could be beneficial in cancer treatment strategies (Ghorab et al., 2015).
Future Directions
properties
IUPAC Name |
4-cyano-N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S2/c1-13-18(17-4-3-11-25-17)14(2)22(21-13)10-9-20-26(23,24)16-7-5-15(12-19)6-8-16/h3-8,11,20H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMIEYPTBKDDGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)C#N)C)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide |
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